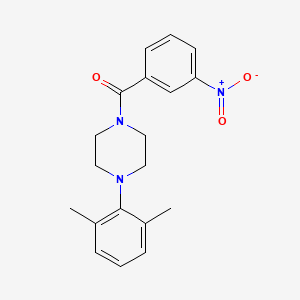![molecular formula C17H17N3O4 B5823963 N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-nitrobenzamide](/img/structure/B5823963.png)
N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-nitrobenzamide, commonly known as NAMPT inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that plays a crucial role in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a coenzyme involved in various cellular processes.
作用機序
N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-nitrobenzamide inhibitor works by inhibiting the activity of N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-nitrobenzamide, an enzyme that catalyzes the rate-limiting step in the biosynthesis of NAD+. NAD+ is an essential coenzyme involved in various cellular processes, including energy metabolism, DNA repair, and gene expression. By inhibiting N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-nitrobenzamide, N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-nitrobenzamide inhibitor depletes cellular NAD+ levels, leading to a disruption of these processes and ultimately resulting in cell death.
Biochemical and Physiological Effects
N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-nitrobenzamide inhibitor has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-nitrobenzamide inhibitor induces apoptosis, inhibits cell proliferation, and reduces the expression of genes involved in tumor growth and survival. In metabolic disorders, N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-nitrobenzamide inhibitor improves glucose metabolism and insulin sensitivity by increasing the expression of genes involved in glucose uptake and utilization. In inflammation, N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-nitrobenzamide inhibitor reduces the production of inflammatory cytokines and improves the resolution of inflammation.
実験室実験の利点と制限
N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-nitrobenzamide inhibitor has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in various disease models, and its mechanism of action is well understood. However, there are also limitations to using N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-nitrobenzamide inhibitor in lab experiments. It can be toxic to cells at high concentrations, and its effects can be dependent on the cell type and experimental conditions.
将来の方向性
There are several future directions for research on N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-nitrobenzamide inhibitor. One area of research is the development of more potent and selective inhibitors of N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-nitrobenzamide. Another area of research is the identification of biomarkers that can predict the response to N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-nitrobenzamide inhibitor treatment. Additionally, there is a need for more studies to investigate the safety and efficacy of N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-nitrobenzamide inhibitor in clinical trials. Finally, there is a need for more research to understand the role of N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-nitrobenzamide in various disease processes and to identify new therapeutic targets for N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-nitrobenzamide inhibitor.
合成法
The synthesis of N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-nitrobenzamide inhibitor involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 2-methyl-3-nitrobenzoic acid, which is converted to its acid chloride derivative using thionyl chloride. The acid chloride is then reacted with 4-acetylaminoacetophenone in the presence of a base to form the corresponding amide. The amide is then reduced using sodium borohydride to give the final product, N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-nitrobenzamide inhibitor.
科学的研究の応用
N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-nitrobenzamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, metabolic disorders, and inflammation. In cancer research, N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-nitrobenzamide inhibitor has been shown to inhibit tumor growth by depleting NAD+ levels, which are essential for cancer cell survival. In metabolic disorders, N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-nitrobenzamide inhibitor has been shown to improve glucose metabolism and insulin sensitivity. In inflammation, N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-nitrobenzamide inhibitor has been shown to reduce the production of inflammatory cytokines.
特性
IUPAC Name |
N-[4-[acetyl(methyl)amino]phenyl]-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-11-15(5-4-6-16(11)20(23)24)17(22)18-13-7-9-14(10-8-13)19(3)12(2)21/h4-10H,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLNHKVNGFWRNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)N(C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(4-chloro-3-methylphenoxy)ethyl]morpholine](/img/structure/B5823884.png)





![5-hydroxy-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5823909.png)
![2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-benzylacetamide](/img/structure/B5823915.png)
![(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone](/img/structure/B5823917.png)
![1-[(2,3,4-trimethylphenyl)sulfonyl]azepane](/img/structure/B5823930.png)

![N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5823957.png)

